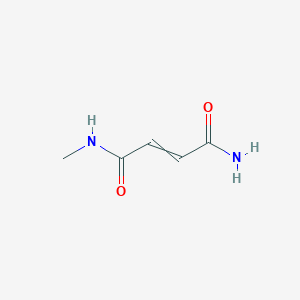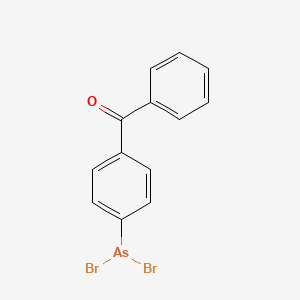
(4-Benzoylphenyl)arsonous dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzoylphenyl)arsonous dibromide is an organoarsenic compound with the molecular formula C₁₃H₉AsBr₂O It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further bonded to an arsonous dibromide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl)arsonous dibromide typically involves the bromination of a precursor compound. One common method includes the reaction of benzalacetophenone with bromine in the presence of a solvent such as carbon tetrachloride or carbon disulfide. The reaction is carried out under cooling conditions to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzoylphenyl)arsonous dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonous dibromide moiety to other arsenic-containing functional groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Benzoylphenyl)arsonous dibromide has several scientific research applications, including:
Biology: The compound’s potential biological activity is studied for its effects on cellular processes and as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving arsenic compounds.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other organoarsenic compounds.
Wirkmechanismus
The mechanism of action of (4-Benzoylphenyl)arsonous dibromide involves its interaction with molecular targets through its arsonous moiety. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including enzyme activity and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Benzoylphenyl)arsonous dichloride
- (4-Benzoylphenyl)arsonous difluoride
- (4-Benzoylphenyl)arsonous diiodide
Uniqueness
(4-Benzoylphenyl)arsonous dibromide is unique due to its specific bromine substituents, which confer distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
6309-10-0 |
|---|---|
Molekularformel |
C13H9AsBr2O |
Molekulargewicht |
415.94 g/mol |
IUPAC-Name |
(4-dibromoarsanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9AsBr2O/c15-14(16)12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
YZWUJWVWDSNYKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[As](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


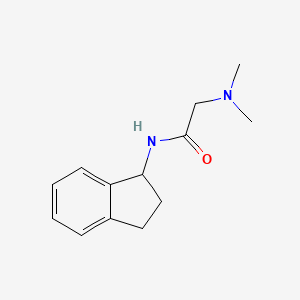
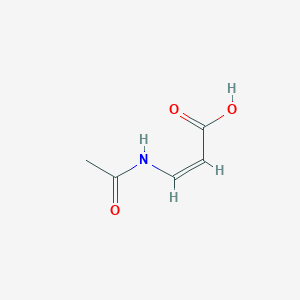

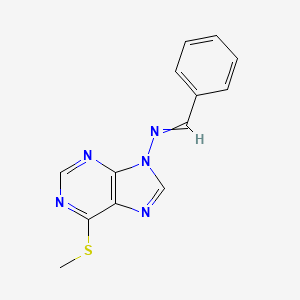

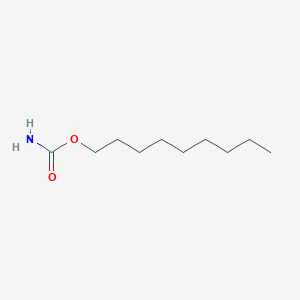
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)


![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)



